Tert-butyl 6a-hydroxy-1,2,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate
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Overview
Description
Tert-butyl 6a-hydroxy-1,2,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate is a complex organic compound with a unique structure that includes a pyrrolo[3,4-c]pyrazole core
Preparation Methods
The synthesis of tert-butyl 6a-hydroxy-1,2,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate typically involves multicomponent reactions (MCRs). One common method is the Ugi-azide four-component reaction, which includes the condensation of 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde, an amine, an isocyanide, and sodium azide in methanol at room temperature . This reaction proceeds through a domino imine formation, intramolecular annulation, and Ugi-azide reaction, resulting in moderate to high yields of the desired product .
Chemical Reactions Analysis
Tert-butyl 6a-hydroxy-1,2,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the tert-butyl ester group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl 6a-hydroxy-1,2,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of enzyme mechanisms and as a potential inhibitor of specific biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 6a-hydroxy-1,2,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Tert-butyl 6a-hydroxy-1,2,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate can be compared with other similar compounds, such as:
- 1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivatives
- tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate
- 3-tert-Butyl-4-hydroxyanisole
These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific pyrrolo[3,4-c]pyrazole core and the potential for diverse chemical modifications.
Properties
Molecular Formula |
C10H17N3O3 |
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Molecular Weight |
227.26 g/mol |
IUPAC Name |
tert-butyl 6a-hydroxy-1,2,4,6-tetrahydropyrrolo[3,4-c]pyrazole-5-carboxylate |
InChI |
InChI=1S/C10H17N3O3/c1-9(2,3)16-8(14)13-5-7-4-11-12-10(7,15)6-13/h4,11-12,15H,5-6H2,1-3H3 |
InChI Key |
ODSHDOFHRHAJIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CNNC2(C1)O |
Origin of Product |
United States |
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